molecular formula C14H11BrO2 B088990 5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol CAS No. 1224713-90-9

5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol

Cat. No. B088990
M. Wt: 291.14 g/mol
InChI Key: NCJVLKFAQIWASE-OWOJBTEDSA-N
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Description

Molecular Structure Analysis

The molecular mass of 5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol is 291.140 g·mol −1 . It has a dipole moment of 2.05 ± 1.08 D, a volume of 293.3 Å 3, and a surface area of 277.86 Å 2 .


Chemical Reactions Analysis

Reactions at the benzylic position are significant for this compound. These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .


Physical And Chemical Properties Analysis

The compound has a molecular mass of 291.140 g·mol −1, a heat of formation of -122.1 ± 16.7 kJ·mol −1, and a dipole moment of 2.05 ± 1.08 D . It also has a volume of 293.3 Å 3 and a surface area of 277.86 Å 2 .

Scientific Research Applications

  • Synthesis and Oxidative Coupling : The compound has been used in studies exploring the synthesis of resveratrol and its derivatives through regioselective oxidative coupling. These studies demonstrate the formation of dimeric compounds with potential biological activities, highlighting the compound's relevance in organic synthesis and potentially in pharmacology (Sako et al., 2004).

  • Applications in Fluorophore Synthesis : It is involved in the synthesis of multi-branched two-photon absorption chromophores, indicating its utility in the development of materials with unique optical properties. Such applications are significant in fields like photonics and materials science (Yan et al., 2007).

  • Vinyl Isocyanides Development : The compound's derivatives are utilized in the synthesis of vinyl isocyanides, which have applications in organic synthesis, particularly in the development of polyheterocycles. This underscores its role in expanding the toolkit available for organic chemists (Spallarossa et al., 2016).

  • Photovoltaic Applications : Derivatives of this compound are used in the synthesis of conjugated polymers with potential applications in photovoltaics. This demonstrates its potential in the development of new materials for energy conversion (Duprez et al., 2005).

  • Cyclopolymerization for Polymer Synthesis : It is involved in the synthesis of polymers through cyclopolymerization processes, indicating its role in the field of polymer chemistry and materials science (Mayershofer et al., 2006).

properties

IUPAC Name

5-[(E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVLKFAQIWASE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol

CAS RN

1224713-90-9
Record name 1224713-90-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J George, M Nihal, CK Singh… - Molecular …, 2019 - Wiley Online Library
Sirtuin‐1 and ‐3 (SIRT1 and SIRT3) are important nicotinamide adenine dinucleotide (NAD + )‐dependent deacetylases known to regulate a variety of cellular functions. Studies have …
Number of citations: 29 onlinelibrary.wiley.com

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